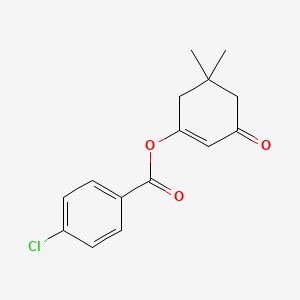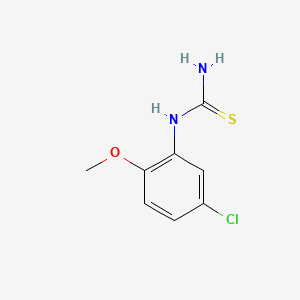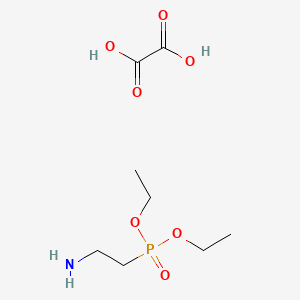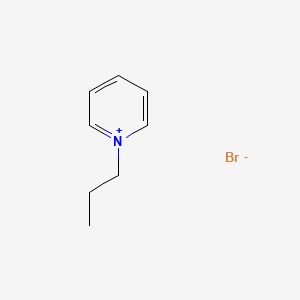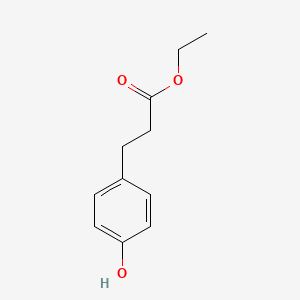
Ethyl 3-(4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O3 . It is a derivative of 3-(4-hydroxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of amides from this compound has been achieved through a sustainable, efficient, and fast protocol. This process involves the use of Lipase B of Candida Antarctica (CAL−B) in a batch/continuous-flow system or in a free-of-solvent/catalyst system . Another synthesis method involves the racemic synthetic route .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C11H14O3 .
Chemical Reactions Analysis
Amides from this compound were obtained, catalyzed by Lipase B of Candida Antarctica (CAL−B) (41 %–75 %, 6–24 h) or in a free solvent/catalyst system (69–99 %, 72 h) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.23 g/mol . Other physical and chemical properties have not been fully investigated .
Scientific Research Applications
Chemical Synthesis and Application
Selective Hydrolysis in Chemical Synthesis : Ethyl 3-(4-hydroxyphenyl)propanoate plays a role in selective hydrolysis reactions. The research demonstrates its utility in pH-dependent hydrolysis processes, highlighting its significance in the selective removal of specific ester groups in chemical synthesis (Chan, Cox, & Sinclair, 2008).
Enhancing Reactivity for Polybenzoxazine Synthesis : This compound is used as a renewable building block in polybenzoxazine synthesis. It enhances the reactivity of molecules bearing –OH groups, demonstrating its potential as a sustainable alternative to phenol in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Pharmaceutical Research
Investigational Pharmaceutical Applications : It is studied as a part of pharmaceutical compounds, specifically in investigating polymorphic forms. The compound’s utility in exploring different polymorphic forms highlights its potential in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).
Biocatalytic Production in Pharmaceuticals : this compound is used in biocatalytic processes for producing specific pharmaceutical intermediates. This showcases its application in enantioselective enzymatic processes, essential for manufacturing certain drugs (Deussen et al., 2003).
Material Science and Engineering
- Role in Polymer Synthesis : This compound is significant in the synthesis of polymers. Its application in synthesizing poly(ester-carbonate)s and poly(ester-thiocarbonate)s is notable, providing insights into its role in developing materials with specific thermal properties (Tagle & Diaz, 1998).
Diverse Applications
Molecular Structure Studies : Studies on the crystal packing of derivatives of this compound contribute to a better understanding of molecular interactions and structural properties. This research is fundamental in the field of crystallography and molecular design (Zhang, Wu, & Zhang, 2011).
- in Metallophthalocyanines**: Research into zinc(II) and chloroindium(III) phthalocyanines using derivatives of this compound explores their photophysicochemical properties. This is significant in the field of photochemistry, particularly in developing materials with specific light absorption and emission characteristics (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
Synthesis of Quinazoline Derivatives for Biomedical Applications : The compound has been utilized in the synthesis of novel quinazoline derivatives. This research is crucial for exploring new compounds with potential biological activities, including antimicrobial and anti-inflammatory properties (Borik & Hussein, 2021).
Study of Sensory Interactions in Wine Aromas : In a study focusing on red wine esters, this compound contributed to understanding the complex interactions that affect the perception of fruity aromas in wines. This research is essential for the food and beverage industry, especially in flavor and aroma science (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).
Safety and Hazards
Future Directions
The sustainable synthesis of amides from Ethyl 3-(4-hydroxyphenyl)propanoate represents a good contribution to the production of amides with biological activities . These results represent a contribution to the sustainable synthesis of compounds with cosmetic potential and pharmacological properties .
properties
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFPPAZUJDUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371361 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23795-02-0 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-HYDROXYHYDROCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



